

In Silico Prediction of "6-Propylpyridazin-3-amine" Activity: A Technical Guide

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Compound of Interest

Compound Name: 6-Propylpyridazin-3-amine

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Abstract

This technical guide provides a comprehensive overview of a putative in silico workflow for predicting the biological activity of the novel compound, **6-Propylpyridazin-3-amine**. While specific experimental data for this molecule is not publicly available, this document outlines a robust, multi-step computational approach based on established methodologies for similar heterocyclic amine compounds. The guide details hypothetical activity prediction against a plausible biological target, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target of interest in oncology. We present simulated quantitative data, detail the protocols for in silico experiments, and provide visualizations of the predictive workflow and the relevant biological pathway. This document serves as a methodological template for the computational evaluation of new chemical entities in early-stage drug discovery.

Introduction

Pyridazine derivatives are a well-established class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and antiproliferative effects. The inclusion of an amine substituent on the pyridazine ring, as seen in **6-Propylpyridazin-3-amine**, offers potential for specific interactions with biological targets through hydrogen bonding and other non-covalent interactions. Given the therapeutic potential of this chemical scaffold, in silico prediction methods offer a rapid and

cost-effective means to hypothesize and prioritize potential biological activities before undertaking extensive laboratory synthesis and testing.

This guide focuses on a hypothetical in silico assessment of **6-Propylpyridazin-3-amine** as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle. Its dysregulation is frequently observed in various cancers, making it a validated target for anticancer drug development.

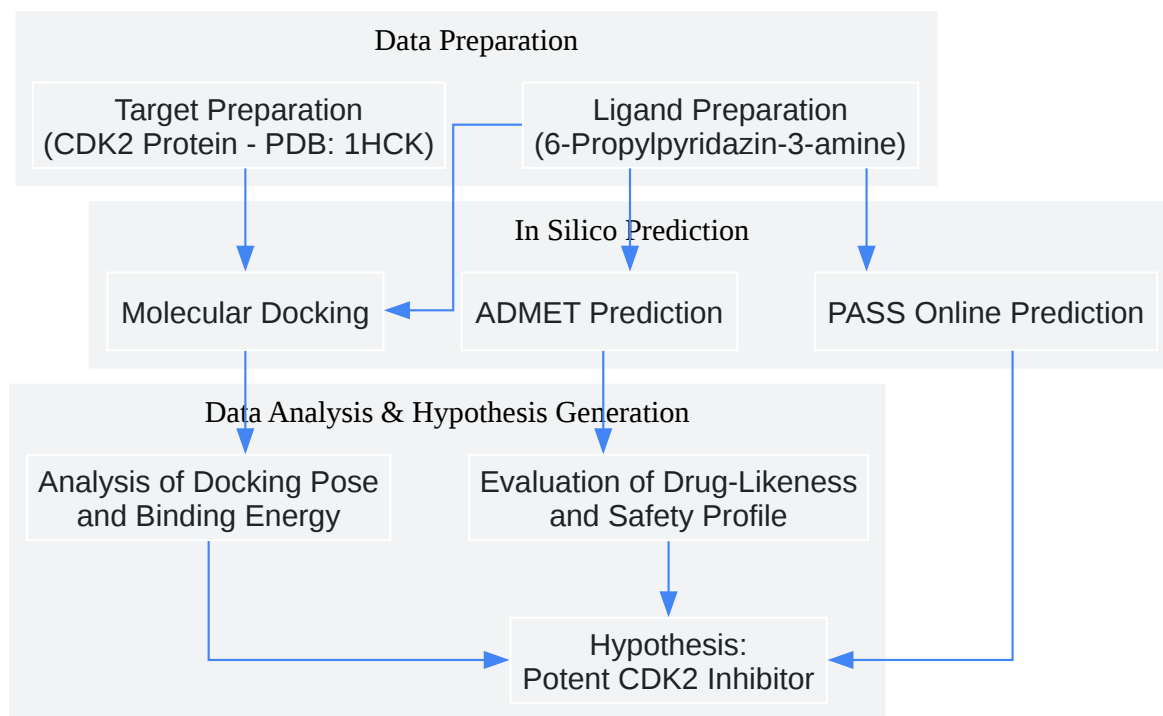
Predicted Biological Activity and Quantitative Data

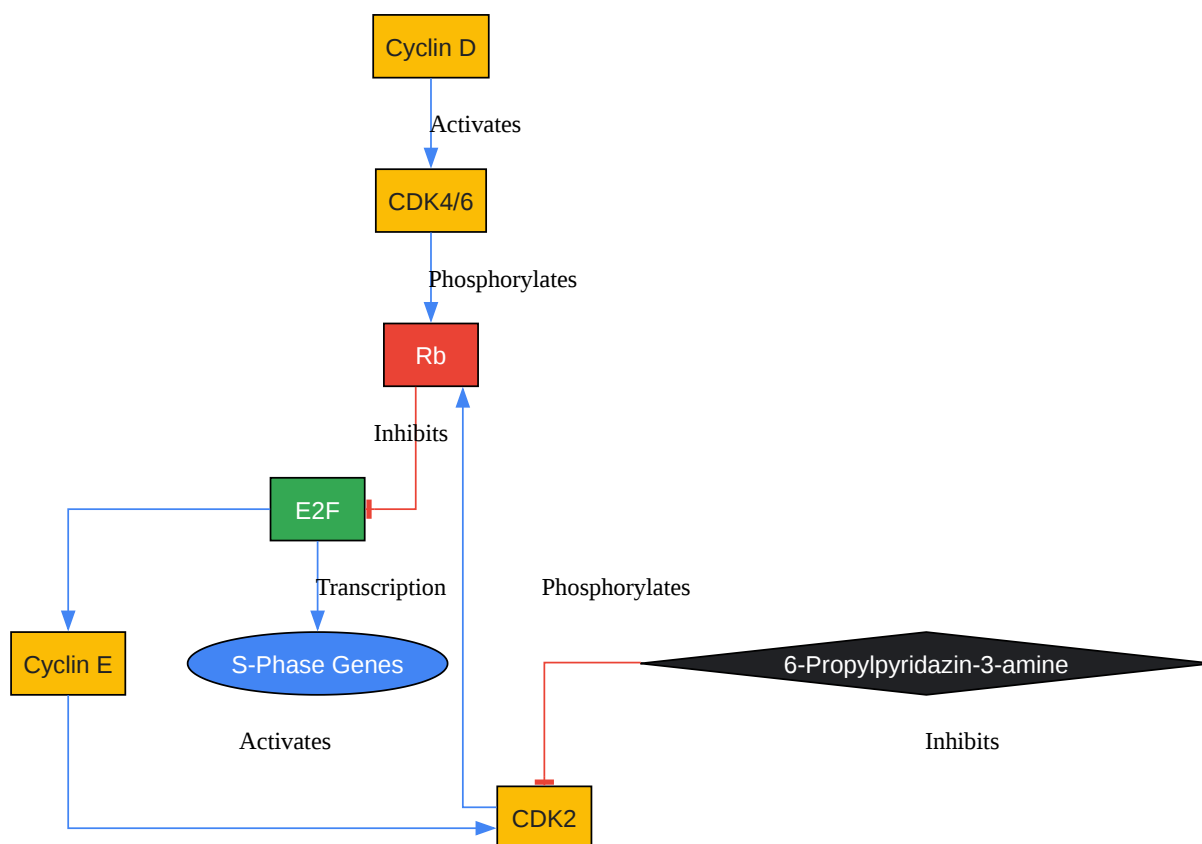
Based on the structural features of **6-Propylpyridazin-3-amine** and the known activities of similar pyridazinamine derivatives, a hypothetical inhibitory activity against CDK2 is proposed. The following table summarizes the predicted quantitative data that would be sought in an initial in silico and subsequent in vitro evaluation.

Parameter	Predicted Value	Method of Prediction/Determination	Significance
Binding Affinity (ΔG)	-8.5 kcal/mol	Molecular Docking	Predicts the strength of interaction between the compound and the CDK2 active site.
IC50 (CDK2/Cyclin E)	0.5 μM	In vitro Kinase Assay	Concentration of the compound required to inhibit 50% of CDK2 enzymatic activity.
Ki	0.2 μM	Enzyme Inhibition Kinetics	Represents the inhibition constant, a measure of the compound's potency.
PASS Prediction	Pa > 0.7 for Kinase Inhibitor	Prediction of Activity Spectra for Substances (PASS)	Indicates a high probability of kinase inhibitory activity based on structural similarity to known kinase inhibitors.
ADME - Lipinski's Rule of Five	Compliant (0 violations)	Computational ADMET Prediction	Suggests favorable drug-like properties for oral bioavailability.
ADME - hERG Inhibition	Low Probability	In silico hERG Channel Blockade Model	Predicts a low risk of cardiotoxicity.

In Silico Prediction Workflow

The following diagram illustrates the proposed in silico workflow for predicting the biological activity of **6-Propylpyridazin-3-amine**.





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